molecular formula C20H19N3O4 B11050815 7-(3-hydroxy-4-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

7-(3-hydroxy-4-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B11050815
M. Wt: 365.4 g/mol
InChI Key: SFTFSPKVJXWZEC-UHFFFAOYSA-N
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Description

7-(3-hydroxy-4-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is a complex organic compound characterized by its unique imidazo[4,5-b]pyridin-5-one core structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-hydroxy-4-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazo[4,5-b]pyridin-5-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization of the Phenyl Rings: Introduction of hydroxy and methoxy groups on the phenyl rings can be achieved through electrophilic aromatic substitution reactions.

    Final Assembly: The final product is obtained by coupling the functionalized phenyl rings with the imidazo[4,5-b]pyridin-5-one core under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the imidazo[4,5-b]pyridin-5-one core or the phenyl rings, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology

Biologically, 7-(3-hydroxy-4-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is investigated for its potential as a bioactive molecule. It may exhibit antioxidant, anti-inflammatory, or antimicrobial properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer, infections, and inflammatory conditions.

Industry

Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its derivatives could also find applications in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(3-hydroxy-4-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the observed biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-hydroxy-4-methoxyphenyl)-1-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
  • 7-(3-hydroxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
  • 7-(3-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Uniqueness

The uniqueness of 7-(3-hydroxy-4-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one lies in its specific substitution pattern on the phenyl rings and the imidazo[4,5-b]pyridin-5-one core. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds and making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

7-(3-hydroxy-4-methoxyphenyl)-1-(3-methoxyphenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C20H19N3O4/c1-26-14-5-3-4-13(9-14)23-11-21-20-19(23)15(10-18(25)22-20)12-6-7-17(27-2)16(24)8-12/h3-9,11,15,24H,10H2,1-2H3,(H,22,25)

InChI Key

SFTFSPKVJXWZEC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2N(C=N3)C4=CC(=CC=C4)OC)O

Origin of Product

United States

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